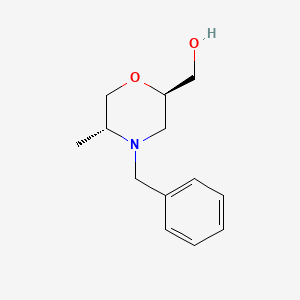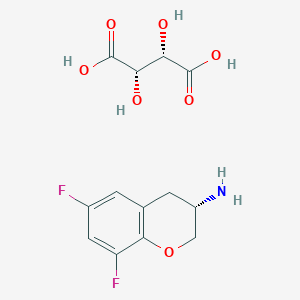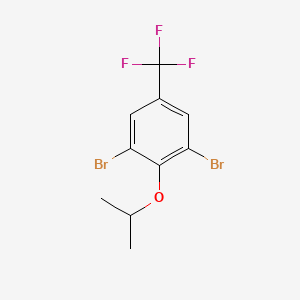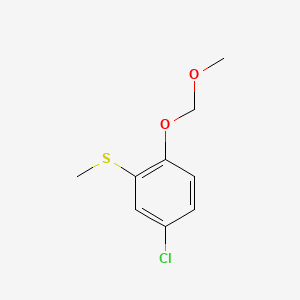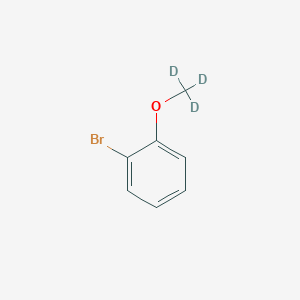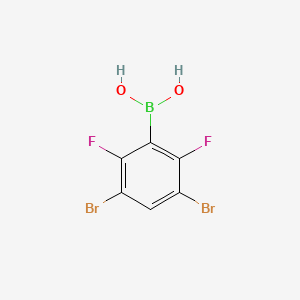
(3,5-Dibromo-2,6-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromo-2,6-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H3BBr2F2O2 and a molecular weight of 315.7 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of (3,5-Dibromo-2,6-difluorophenyl)boronic acid typically involves the bromination and fluorination of phenylboronic acid derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the phenyl ring . Industrial production methods often involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the target compound with high purity.
Chemical Reactions Analysis
(3,5-Dibromo-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding phenyl derivatives.
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dibromo-2,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various coupling reactions, where the boronic acid group interacts with electrophilic species to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
(3,5-Dibromo-2,6-difluorophenyl)boronic acid can be compared with other similar boronic acid derivatives, such as:
3,5-Difluorophenylboronic acid: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,5-Difluorophenylboronic acid: Has a different substitution pattern, affecting its reactivity and applications.
3,5-Dibromo-2-fluorophenylboronic acid:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C6H3BBr2F2O2 |
|---|---|
Molecular Weight |
315.70 g/mol |
IUPAC Name |
(3,5-dibromo-2,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H |
InChI Key |
AMXHPSOKCSBKQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Br)Br)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

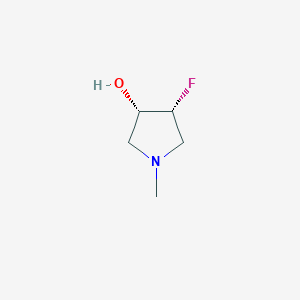

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)


